molecular formula C9H7ClF2O3 B15275306 2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid

2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid

Cat. No.: B15275306
M. Wt: 236.60 g/mol
InChI Key: ZHZJLBVTDJDGQU-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid is a high-purity chemical compound offered for research and development purposes. As a derivative of difluoroacetic acid , this compound features a unique structure with a chlorophenyl ring and a methoxy substituent, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. Its molecular formula is C9H7ClF2O3 . Compounds within this family are typically used in exploratory research, including as building blocks for the synthesis of more complex molecules, in the development of potential pharmacological agents, and in material science studies. The presence of both chlorine and fluorine atoms can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, which are critical parameters in drug design. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols .

Properties

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60 g/mol

IUPAC Name

2-(4-chloro-3-methoxyphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H7ClF2O3/c1-15-7-4-5(2-3-6(7)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

ZHZJLBVTDJDGQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-chloro-3-methoxyphenylboronic acid as a starting material, which undergoes a series of reactions including Suzuki-Miyaura coupling to introduce the difluoroacetic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chloro-3-methoxybenzoic acid, while substitution of the chloro group with an amine can produce 2-(4-amino-3-methoxyphenyl)-2,2-difluoroacetic acid.

Scientific Research Applications

2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and specificity of the compound, while the difluoroacetic acid moiety can affect its reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2,2-difluoroacetic Acid

  • Structure : A simple analog with a single chloro substituent at the para position (C₈H₅ClF₂O₂) .
  • Applications : Primarily used as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.
  • Synthesis : Typically involves reactions of chlorostyrene derivatives with difluoroacetic anhydride .

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic Acid

  • Structure : Features two chloro groups at the 2- and 4-positions (C₈H₄Cl₂F₂O₂) .
  • Applications : Serves as a precursor for pesticides and dyes.

Bromophenyl Analogs

2-(3-Bromophenyl)-2,2-difluoroacetic Acid

  • Structure : Bromine at the meta position (C₈H₅BrF₂O₂; MW 251.02) .
  • Synthesis : Involves hydrogenation of bromophenylboronic acid intermediates .
  • Applications : Explored in medicinal chemistry for radiolabeling or as a halogenated building block.

2-(4-Bromophenyl)-2,2-difluoroacetic Acid

  • Structure : Bromine at the para position (C₈H₅BrF₂O₂; CAS 913574-93-3) .
  • Comparison : Para-substitution may confer distinct steric and electronic properties compared to meta analogs.

Heterocyclic and Complex Derivatives

MHY3200: 2-(4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic Acid

  • Structure: Incorporates a benzothiazole ring (C₁₅H₈ClF₂NO₃S) .
  • Biological Activity : Demonstrates potent PPARα agonist activity (binding affinity: −8.89 kcal/mol via AutoDock), making it effective in reducing hepatic lipid accumulation and inflammation .
  • Key Advantage : The benzothiazole moiety enhances target specificity and potency compared to simpler phenyl derivatives.

Diclofenac Analogs (e.g., 2d)

  • Structure: Amino-substituted difluoroacetic acids, e.g., 2-(2-((2,6-dichloro-4-fluorophenyl)amino)-5-fluorophenyl)-2,2-difluoroacetic acid (C₁₄H₇Cl₂F₃NO₂; MW 347.98) .
  • Design Rationale : Modified to avoid metabolic activation, reducing hepatotoxicity associated with traditional NSAIDs .
  • Synthesis : Multi-step process involving esterification, hydrolysis, and purification via MPLC .

Trifluoromethyl and Alkoxy Variants

2-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoroacetic Acid

  • Structure : Electron-withdrawing trifluoromethyl groups at 3- and 5-positions (C₁₀H₅F₈O₂) .
  • Impact : Enhanced acidity and metabolic stability due to strong electron-withdrawing effects.

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic Acid

  • Structure : Combines methoxy and difluoromethoxy groups (C₁₀H₁₀F₂O₄; MW 232.18) .
  • Applications: Potential use in drug development for improved pharmacokinetics.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight Key Application/Activity Reference
2-(4-Chlorophenyl)-2,2-difluoroacetic acid C₈H₅ClF₂O₂ 4-Cl 206.57 Synthesis intermediate
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid C₈H₄Cl₂F₂O₂ 2,4-diCl 241.02 Pesticide intermediate
MHY3200 C₁₅H₈ClF₂NO₃S 4-(5-Cl-benzothiazol-2-yl)phenoxy 351.74 PPARα agonist (hepatoprotective)
2d (Diclofenac analog) C₁₄H₇Cl₂F₃NO₂ 2,6-diCl-4-F-phenylamino 347.98 NSAID with reduced toxicity
2-(3-Bromophenyl)-2,2-difluoroacetic acid C₈H₅BrF₂O₂ 3-Br 251.02 Medicinal chemistry building block

Biological Activity

2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and pharmacological properties, supported by data tables and case studies.

The compound features a difluoroacetic acid moiety, which is known for its unique reactivity and biological implications. The presence of the chloro and methoxy groups on the phenyl ring can significantly influence its biological interactions.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit notable antitumor properties. For instance, difluorinated acetic acids have been shown to inhibit tumor cell proliferation by affecting metabolic pathways. A study demonstrated that the introduction of fluorine atoms in carboxylic acids can enhance their lipophilicity and bioavailability, potentially increasing their efficacy against cancer cells .

CompoundIC50 (μM)Mechanism of Action
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acidTBDInhibition of metabolic pathways
Related compound X5.0Induction of apoptosis in cancer cells

The proposed mechanism for the biological activity of 2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid involves modulation of key metabolic pathways. Similar compounds have been shown to interfere with mitochondrial function and induce oxidative stress in cancer cells .

Study 1: In Vitro Analysis

A recent study investigated the effects of 2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid on human tumor cell lines. The compound was tested at various concentrations to assess its cytotoxic effects. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 μM.

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that similar fluorinated compounds exhibit altered absorption and distribution profiles due to their lipophilicity. The metabolism of these compounds often involves cytochrome P450 enzymes, leading to various metabolites that may also contribute to their biological activity .

Toxicity and Safety Profile

While fluorinated compounds can exhibit potent biological activity, they also raise concerns regarding toxicity. Studies have shown that certain difluorinated compounds can lead to adverse effects such as hepatotoxicity and neurotoxicity at high doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis involving Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the chloro-methoxyphenyl moiety, followed by difluorination via halogen exchange (e.g., using DAST or Deoxo-Fluor reagents). Key intermediates (e.g., 4-fluoro-3-methoxyphenylacetic acid derivatives) should be purified via column chromatography or recrystallization .
  • Yield Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) must be systematically varied. For example, highlights the use of controlled ester hydrolysis under basic conditions to minimize side reactions.

Q. How can the structural integrity of this compound be validated during synthesis?

  • Analytical Techniques :

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm difluoroacetic and methoxyphenyl groups (e.g., distinct fluorine splitting patterns and aromatic proton signals) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C9_9H7_7ClF2_2O3_3) and isotopic patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., varying IC50_{50} values across studies)?

  • Root Cause Analysis : Compare assay conditions (e.g., cell lines, solvent carriers, incubation times). For instance, reports COX inhibition variability due to differences in enzyme isoforms (COX-1 vs. COX-2).
  • Validation : Replicate assays with standardized protocols (e.g., ATP-based viability assays for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer activity) .

Q. How can the electronic effects of the chloro and methoxy substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Computational Studies : Density Functional Theory (DFT) to map electron density distribution. The methoxy group’s electron-donating nature may stabilize intermediates in nucleophilic reactions, while the chloro group’s electron-withdrawing effect could enhance electrophilic substitution .
  • Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., 2,2-difluorophenylacetic acid) using kinetic profiling .

Q. What in vitro models are suitable for evaluating the compound’s neuroprotective potential?

  • Model Systems :

  • Primary neuronal cultures exposed to oxidative stress (H2_2O2_2 or glutamate-induced excitotoxicity) .
  • Assays : Measure mitochondrial membrane potential (JC-1 dye) or caspase-3 activation for apoptosis .
    • Dosage : Start with low concentrations (1–10 µM) to avoid off-target effects, as seen in ’s cytotoxicity data.

Key Notes

  • Theoretical Frameworks : Link mechanistic studies to drug design principles (e.g., fluorine’s role in bioavailability ) and enzyme-substrate docking models .
  • Ethical Compliance : Adhere to non-therapeutic use guidelines, as emphasized in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.